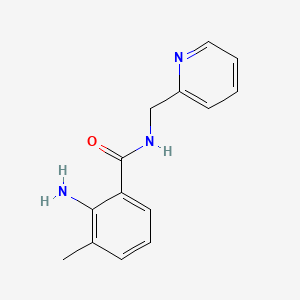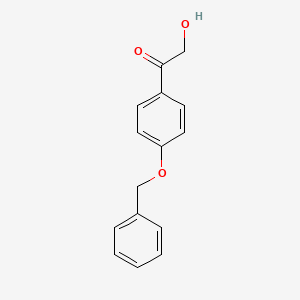
1-(4-(Benzyloxy)phenyl)-2-hydroxyethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Benzyloxy)phenyl)-2-hydroxyethan-1-one is an organic compound characterized by a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxyethanone moiety
Métodos De Preparación
The synthesis of 1-(4-(Benzyloxy)phenyl)-2-hydroxyethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-benzyloxybenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial production methods may involve the optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
Análisis De Reacciones Químicas
1-(4-(Benzyloxy)phenyl)-2-hydroxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-(Benzyloxy)phenyl)-2-hydroxyethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
1-(4-(Benzyloxy)phenyl)-2-hydroxyethan-1-one can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but different substituents, which can lead to variations in their chemical and biological properties.
Benzyl ethers: Compounds with a benzyloxy group attached to different aromatic or aliphatic backbones, which may exhibit different reactivity and applications.
Hydroxyethanones: Compounds with a hydroxyethanone moiety but different substituents on the phenyl ring, affecting their overall properties and uses.
Propiedades
Fórmula molecular |
C15H14O3 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
2-hydroxy-1-(4-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C15H14O3/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,16H,10-11H2 |
Clave InChI |
GPWNDJHJIPQHMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


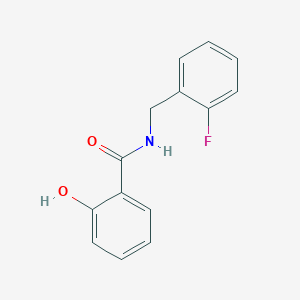
![2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid](/img/structure/B14890275.png)
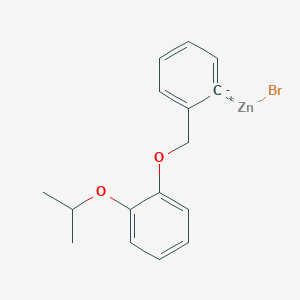

![N-(7-bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B14890284.png)
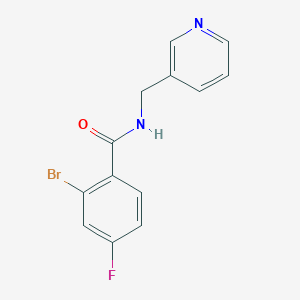
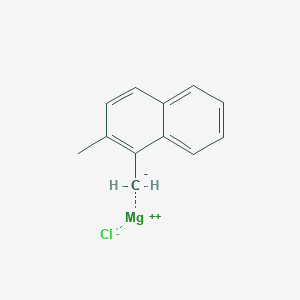
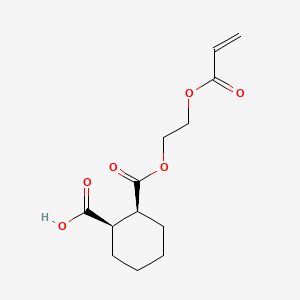
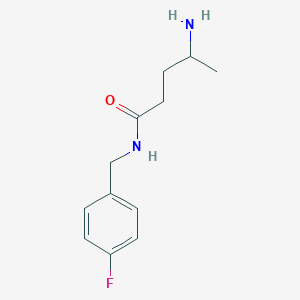
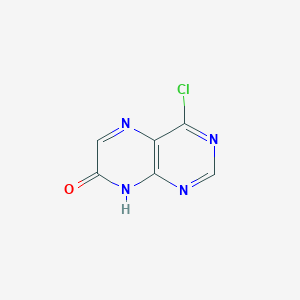
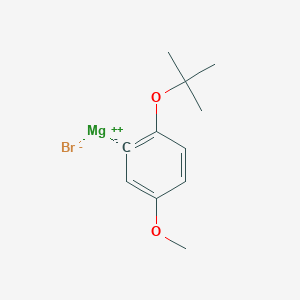
![2-((4-oxo-3-(m-tolyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio)acetamide](/img/structure/B14890324.png)

